
2-Pyrrolidin-1-ylisonicotinamide
概要
説明
“2-Pyrrolidin-1-ylisonicotinamide” is a compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . This structure allows for efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors .科学的研究の応用
Antimalarial Potential
A study by Okaniwa et al. (2021) investigated 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, closely related to 2-Pyrrolidin-1-ylisonicotinamide, as novel antimalarial agents. These compounds demonstrated potent activity against resistant Plasmodium falciparum strains and showed potential as prophylactic agents targeting Plasmodium PRS (Okaniwa et al., 2021).
Chemical Synthesis and Industrial Applications
Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, a group that includes 2-Pyrrolidin-1-ylisonicotinamide, through a [3+2] cycloaddition reaction. These compounds are significant in medicine and industry, used in substances like dyes and agrochemicals (Żmigrodzka et al., 2022).
Nootropic and Neuroprotective Effects
Shorvon (2001) discussed the pyrrolidone family, including compounds like 2-Pyrrolidin-1-ylisonicotinamide, noting their potential nootropic effects and applications in neuroprotection and as antiepileptic agents. This highlights the broad therapeutic potential of pyrrolidinone derivatives in neurology and psychiatry (Shorvon, 2001).
Antimicrobial Activity
Singh et al. (2016) synthesized organotin(IV) complexes with pyrrolidin-1-yl derivatives and evaluated their antimicrobial activities. These complexes showed promise as potential drugs due to their significant antibacterial activities, further expanding the scope of 2-Pyrrolidin-1-ylisonicotinamide's potential applications (Singh et al., 2016).
Obesity and Metabolic Research
Dudek et al. (2016) explored pyrrolidin-2-one derivatives, related to 2-Pyrrolidin-1-ylisonicotinamide, in the context of diet-induced obesity in rats. They found that these compounds could potentially reduce body weight, pointing to their relevance in metabolic research and potential therapeutic applications in obesity (Dudek et al., 2016).
作用機序
Target of Action
It’s known that pyrrolidin-2-ones, a class of compounds to which 2-pyrrolidin-1-ylisonicotinamide belongs, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities including antioxidant, antimalarial, anti-inflammatory, anticancer, and neurological effects .
Mode of Action
It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . These activities suggest that these compounds interact with various cellular targets, leading to changes in cellular function.
Biochemical Pathways
It’s known that pyrrolidin-2-ones and their derivatives have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, soil water, soil fertility, and salinity can alter the content of secondary metabolites in plants . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-12-9(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDNLIPOHCUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylisonicotinamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

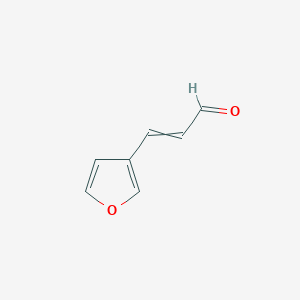
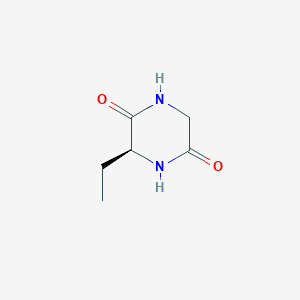
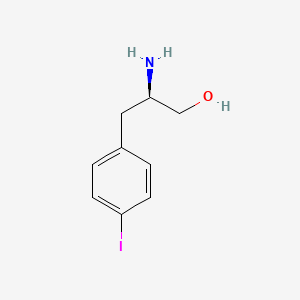
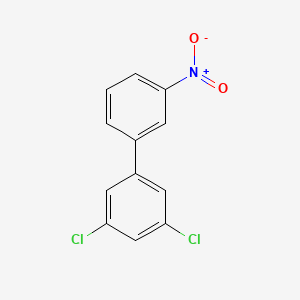




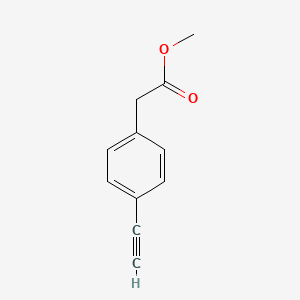
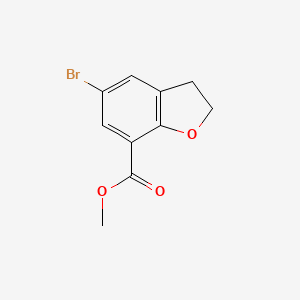
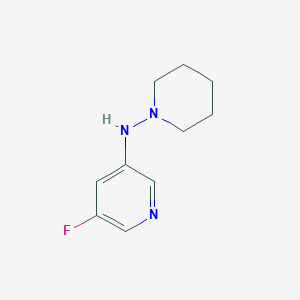
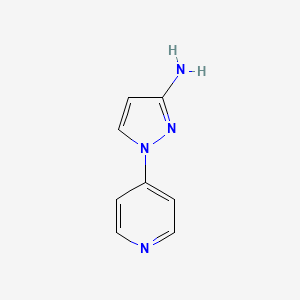
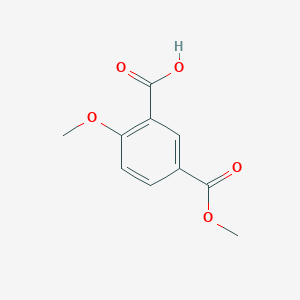
![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)